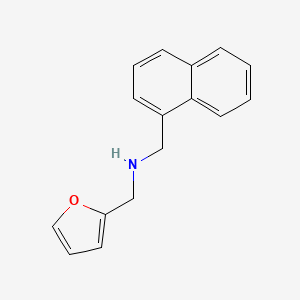

1-(furan-2-yl)-N-(naphthalen-1-ylmethyl)methanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-1-naphthalen-1-ylmethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO/c1-2-9-16-13(5-1)6-3-7-14(16)11-17-12-15-8-4-10-18-15/h1-10,17H,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLNWBNLZGZPQSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CNCC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001263950 | |

| Record name | N-(1-Naphthalenylmethyl)-2-furanmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001263950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

797030-66-1 | |

| Record name | N-(1-Naphthalenylmethyl)-2-furanmethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=797030-66-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(1-Naphthalenylmethyl)-2-furanmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001263950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(furan-2-yl)-N-(naphthalen-1-ylmethyl)methanamine typically involves the reaction of furan-2-carbaldehyde with naphthalen-1-ylmethylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride in a suitable solvent like methanol or ethanol.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to obtain the desired product in large quantities.

Chemical Reactions Analysis

Types of Reactions: 1-(furan-2-yl)-N-(naphthalen-1-ylmethyl)methanamine can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

Reduction: The compound can be reduced to form corresponding amines or alcohols.

Substitution: The methanamine linkage can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed:

- Oxidation products include furan-2-carboxylic acid derivatives.

- Reduction products include primary or secondary amines and alcohols.

- Substitution products depend on the nucleophile used, leading to various substituted derivatives.

Scientific Research Applications

1-(furan-2-yl)-N-(naphthalen-1-ylmethyl)methanamine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(furan-2-yl)-N-(naphthalen-1-ylmethyl)methanamine is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding. Further research is needed to elucidate the exact mechanisms by which this compound exerts its effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 1-(furan-2-yl)-N-(naphthalen-1-ylmethyl)methanamine are best contextualized by comparing it to analogs with variations in substituents or core scaffolds. Below is a detailed analysis:

Table 1: Structural and Functional Comparison of Key Analogs

Key Structural and Functional Insights

Substituent Effects on Reactivity and Bioactivity

- Naphthalen-1-ylmethyl Group : Enhances hydrophobicity and π-stacking interactions, critical for binding to hydrophobic pockets in biological targets (e.g., Kir2 channels in ML133) .

- Furan-2-yl Group : Provides electron-rich character, facilitating interactions with metal ions (e.g., Cu²⁺ in Probe27) and participation in catalytic cycles .

- Thiophene vs. Furan : Replacement of furan with thiophene (as in 5p) introduces sulfur’s polarizability, altering electronic conjugation and redox properties .

Applications Driven by Substituent Variation

- Electron-Withdrawing Groups : Fluorine in T0V increases lipophilicity and metabolic stability, common in drug design .

- Heteroaromatic Imine Formation : Compounds like 4m and 5q serve as intermediates in catalytic oxidation, with furan’s oxygen stabilizing imine intermediates .

- Biological Activity : ML133’s methoxyphenyl group optimizes Kir2 binding, while BIFM’s benzimidazole enhances corrosion inhibition via adsorption .

Spectroscopic and Computational Correlations

Biological Activity

1-(Furan-2-yl)-N-(naphthalen-1-ylmethyl)methanamine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a furan ring and a naphthalene moiety connected by a methanamine linkage. This structural configuration is significant as it influences the compound's interaction with biological targets.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Anticancer Activity

Research has indicated that derivatives of furan and naphthalene exhibit significant anticancer properties. For instance, compounds with similar structural motifs have shown activity against various cancer cell lines, including colon and lung cancer cells. In particular, studies have demonstrated that these compounds can induce apoptosis in cancer cells through multiple mechanisms, including the inhibition of histone deacetylases and modulation of signaling pathways involved in cell survival .

2. Antimicrobial Properties

Furan derivatives are noted for their antimicrobial activity against various pathogens. In specific assays, compounds similar to this compound have demonstrated effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections .

3. Enzyme Inhibition

The compound may also act as an inhibitor for certain enzymes, including cholinesterases and cytochrome P450 enzymes. These interactions could be relevant for developing drugs targeting neurodegenerative diseases or metabolic disorders .

Case Studies

Several studies have explored the biological effects of compounds related to this compound:

Table 1: Summary of Biological Activities

| Study | Activity Tested | Cell Line/Organism | Outcome |

|---|---|---|---|

| Study A | Anticancer | HT29 (Colon Cancer) | IC50 = 654 μM |

| Study B | Antimicrobial | S. aureus | Effective at low concentrations |

| Study C | Enzyme Inhibition | Cholinesterase | Significant inhibition observed |

The mechanisms through which this compound exerts its biological effects include:

- Apoptosis Induction : The compound may activate apoptotic pathways in cancer cells.

- Enzyme Interaction : It can inhibit key enzymes involved in metabolic processes or pathogen survival.

- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that furan derivatives can affect ROS levels, influencing cell survival and death pathways .

Q & A

Q. Can this compound serve as a fluorescent probe?

- Methodology : Test fluorescence emission (λem ~350–400 nm) in varying solvents. The naphthalene core provides intrinsic fluorescence; modify the amine with dansyl chloride for ratiometric sensing .

- Validation : Compare quantum yields with commercial probes (e.g., ANS) using a spectrofluorometer .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.